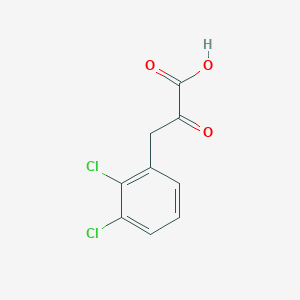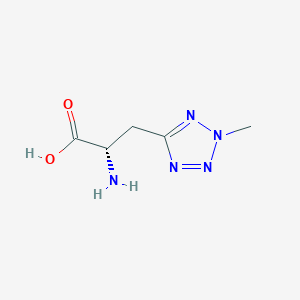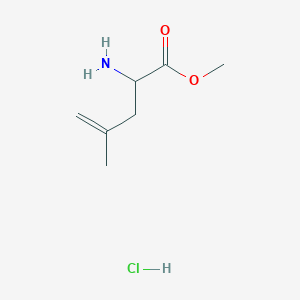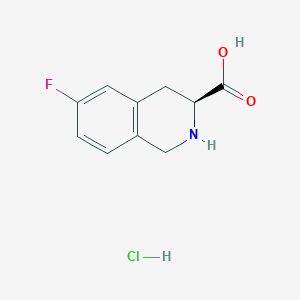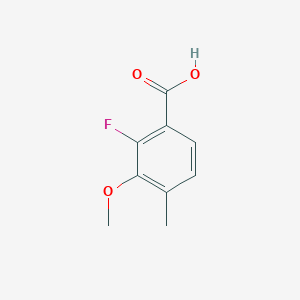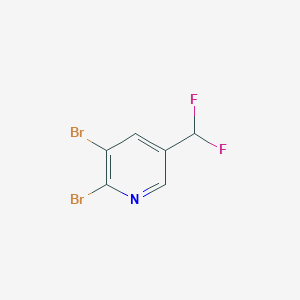
2,3-Dibromo-5-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-5-(difluoromethyl)pyridine is an organobromine compound with the molecular formula C6H3Br2F2N. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,3-Dibromo-5-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 5-(difluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination .
Industrial production methods often involve multi-step processes starting from readily available precursors.
Analyse Chemischer Reaktionen
2,3-Dibromo-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an aminated pyridine derivative, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-5-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,3-Dibromo-5-(difluoromethyl)pyridine exerts its effects depends on its application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and fluorine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms. These effects can stabilize reaction intermediates, making certain reactions more favorable .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-5-(difluoromethyl)pyridine can be compared with other halogenated pyridines, such as:
2,3-Dibromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-5-(difluoromethyl)pyridine: This compound has only one bromine atom, which can make it less reactive in certain substitution reactions compared to this compound.
The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which provide a balance of reactivity and stability, making it versatile for various applications .
Eigenschaften
Molekularformel |
C6H3Br2F2N |
|---|---|
Molekulargewicht |
286.90 g/mol |
IUPAC-Name |
2,3-dibromo-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |
InChI-Schlüssel |
YCZCNNUQVQDCFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)

![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)


